molecular formula C8H7ClO3 B1352765 2-Methoxyphenyl chloroformate CAS No. 2293-75-6

2-Methoxyphenyl chloroformate

Cat. No.: B1352765
CAS No.: 2293-75-6
M. Wt: 186.59 g/mol
InChI Key: VDLQSPNQAVRJND-UHFFFAOYSA-N
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Description

2-Methoxyphenyl chloroformate, also known as methyl salicylate chloroformate, is an organic compound with the molecular formula C8H7ClO3. It is a colorless liquid that is primarily used in organic synthesis. This compound is part of the chloroformate family, which are esters of chloroformic acid and phenols or alcohols .

Biochemical Analysis

Biochemical Properties

2-Methoxyphenyl chloroformate plays a significant role in biochemical reactions due to its ability to react with a variety of nucleophiles, including amines, alcohols, and phenols. This reactivity allows it to form carbamates and carbonates, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound interacts with enzymes such as esterases and proteases, which can hydrolyze the ester bond, leading to the release of 2-methoxyphenol and carbon dioxide. These interactions are crucial for the compound’s role in biochemical processes .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through carbamoylation. This modification can alter enzyme activity, affect cell signaling pathways, and impact gene expression. For example, the carbamoylation of lysine residues in proteins can inhibit their function, leading to changes in cellular metabolism and signaling .

Molecular Mechanism

The molecular mechanism of this compound involves its reactivity with nucleophiles to form carbamates and carbonates. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding can result in the formation of a tetrahedral intermediate, which is a key step in the reaction mechanism. Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of 2-methoxyphenol and carbon dioxide. Long-term exposure to this compound can result in cumulative effects on cellular function, including prolonged enzyme inhibition and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects are important for determining safe and effective dosage levels in biochemical applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis to 2-methoxyphenol and carbon dioxide. Enzymes such as esterases play a crucial role in this process by catalyzing the hydrolysis reaction. The compound can also affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its activity and function .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Targeting signals and post-translational modifications can direct this compound to specific organelles, influencing its biochemical effects .

Preparation Methods

2-Methoxyphenyl chloroformate can be synthesized through various methods. One common synthetic route involves the reaction of 2-methoxyphenol with phosgene in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the process . Industrial production methods often involve continuous flow processes to ensure safety and efficiency.

Chemical Reactions Analysis

2-Methoxyphenyl chloroformate undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like pyridine, solvents such as dichloromethane, and controlled temperatures to manage reaction rates and yields.

Comparison with Similar Compounds

Properties

IUPAC Name

(2-methoxyphenyl) carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLQSPNQAVRJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00391804
Record name 2-Methoxyphenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2293-75-6
Record name 2-Methoxyphenyl chloroformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00391804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxyphenyl chloroformate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 2-methoxyphenol (2 g, 16.1 mmol), N,N-dimethylaniline (1.95 g, 16.1 mmol), phosgene (8.34 mL of a 1.93 M solution in toluene, 16.1 mmol) and a catalytic amount of DMF in chlorobenzene (5 mL) was stirred in a pressure tube for 2 h at 80° C. The organic layer was separated and concentrated in vacuo. The residue was distilled (Buchi Kugelrohr; bp=115° C. @ 10 mm Hg) to provide 2-methoxyphenyl chloroformate (1.5g; 50%) as a clear oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxyphenyl chloroformate
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2-Methoxyphenyl chloroformate
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Customer
Q & A

Q1: How does the presence of the methoxy group in 2-methoxyphenyl chloroformate affect its reactivity compared to phenyl chloroformate?

A1: The research indicates that this compound (2) primarily reacts through a bimolecular mechanism where the formation of a tetrahedral intermediate is rate-determining. [] This is in contrast to phenyl chloroformate (3), which exhibits more significant contributions from solvolysis pathways. This difference arises from the electron-donating nature of the methoxy group in compound (2). This electron donation increases the electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack by solvent molecules and favoring the bimolecular pathway.

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